Cas no 17631-06-0 (5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one)
![5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one structure](https://www.kuujia.com/scimg/cas/17631-06-0x500.png)
5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one
- 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one
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- Inchi: 1S/C9H8O3S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3,10H,1-2H3
- InChI Key: DJASWJYCIFOWAI-UHFFFAOYSA-N
- SMILES: O1C2=C(C)C(C)=C(O)C=C2SC1=O
5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510954-1g |
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one |
17631-06-0 | 97% | 1g |
$485 | 2022-06-12 | |
Ambeed | A665391-1g |
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one |
17631-06-0 | 97% | 1g |
$495.0 | 2024-04-22 |
5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on 5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one
Professional Introduction to 5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one (CAS No. 17631-06-0)
5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 17631-06-0, this molecule represents a fascinating blend of oxygen, sulfur, and nitrogen-containing rings, which are known for their diverse biological activities. The compound's molecular framework, characterized by a benzothioxanthone core, positions it as a potential candidate for further exploration in drug discovery and therapeutic applications.
The< strong>benzo[1,3]oxathiol-2-one scaffold is particularly intriguing due to its ability to interact with biological targets in novel ways. This structural motif has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how< strong>5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one interacts with enzymes and receptors, providing insights into its potential therapeutic utility.
In the realm of medicinal chemistry, the< strong>5-Hydroxy-6,7-dimethyl prefix indicates the presence of hydroxyl and methyl substituents that can significantly influence the compound's reactivity and biological activity. These functional groups are often exploited to modulate binding affinities and selectivity against specific targets. For instance, the hydroxyl group can participate in hydrogen bonding interactions, while the methyl groups can affect the compound's lipophilicity and overall solubility profile.
Recent studies have highlighted the< strong>5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one as a promising scaffold for developing novel therapeutic agents. Researchers have demonstrated its potential in inhibiting key enzymes involved in inflammatory pathways, such as COX-2 and LOX. The compound's ability to modulate these enzymes suggests its utility in conditions where inflammation plays a significant role.
The< strong>benzothioxanthone core of this molecule is particularly noteworthy for its structural versatility. This framework allows for modifications at multiple positions, enabling the synthesis of a library of derivatives with tailored biological properties. Such derivatives could be explored for their potential in treating various diseases, including cancer and neurodegenerative disorders.
In conclusion, 5-Hydroxy-6,7-dimethyl-benzo[1,3]oxathiol-2-one (CAS No. 17631-06-0) represents a compelling area of research within chemical biology and pharmaceutical science. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As our understanding of its pharmacological properties continues to evolve, this compound holds promise for contributing to the development of new therapeutic strategies.
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